1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

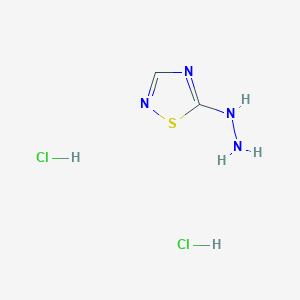

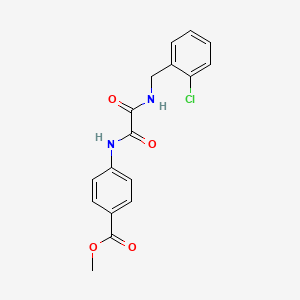

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C2H6Cl2N4S and a molecular weight of 189.06. It is a member of the thiadiazole family, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Thiadiazoles are common structural motifs in pharmacology .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives typically involves intra- or inter-molecular cyclization strategies . An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is characterized by a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis

The thiadiazole moiety can undergo various chemical reactions. For instance, 3,5-diiodo-1,2,4-thiadiazole has exhibited high selectivity for the replacement of the iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications

Synthesis of Biologically Active Compounds

Recent studies have explored the synthesis of thiadiazole derivatives, including 1,2,4-thiadiazoles, for their potential in creating novel biologically active compounds. Thiadiazolotriazines, important intermediates derived from thiadiazoles, have been investigated for designing new molecules with significant biological activity (Abdel-Wahab, 2017). Similarly, the synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been reviewed, highlighting their importance due to extensive pharmacological activities against fungal and bacterial strains (Yusuf & Jain, 2014).

Immunomodulatory Effects

The immunomodulatory action of substituted 1,3,4-thiadiazines on stress response and myocardial infarction showcases the cardioprotective and anti-inflammatory potentials of these compounds. The ability of 1,3,4-thiadiazines to interact with various receptors and transporters suggests their utility in developing new therapeutic agents (Sarapultsev et al., 2018).

Pharmacological Activities of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been highlighted for their broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds contributes to their unique activities, underscoring the importance of thiadiazole scaffolds in drug discovery and development (Mishra et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is the enzyme triosephosphate isomerase (TIM) from Trypanosoma cruzi . This enzyme is crucial for the glycolytic pathway, which is essential for the survival of the parasite .

Mode of Action

1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride interacts with TIM in a highly selective manner . It induces irreversible inactivation of TIM through non-covalent binding at low micromolar concentrations .

Biochemical Pathways

The compound affects the glycolytic pathway by inhibiting the enzyme TIM . TIM catalyzes the isomerization of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which is the fifth step of the glycolytic pathway . By inhibiting this enzyme, the compound disrupts the energy production in the parasite, leading to its death .

Result of Action

The result of the action of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is the death of the parasite Trypanosoma cruzi . By inhibiting the enzyme TIM, the compound disrupts the energy production in the parasite, which is crucial for its survival .

Future Directions

properties

IUPAC Name |

1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSXLSIPSPCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)

![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)